(6-(Cyclopentylamino)pyridin-2-yl)boronic acid
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Overview
Description
(6-(Cyclopentylamino)pyridin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopentylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid typically involves the reaction of 2-bromo-6-(cyclopentylamino)pyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: (6-(Cyclopentylamino)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(6-(Cyclopentylamino)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms that involve boron.
Mechanism of Action
The mechanism of action of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and in the design of enzyme inhibitors. The compound can also participate in cross-coupling reactions, where it acts as a nucleophile in the presence of a palladium catalyst .
Comparison with Similar Compounds
- (6-(Cyclopropylamino)pyridin-2-yl)boronic acid
- 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
- 6-Chloro-3-pyridinylboronic acid
Comparison: (6-(Cyclopentylamino)pyridin-2-yl)boronic acid is unique due to its cyclopentylamino substitution, which imparts distinct steric and electronic properties. This makes it more suitable for certain reactions compared to its analogs, such as (6-(Cyclopropylamino)pyridin-2-yl)boronic acid, which has a smaller cyclopropyl group. The presence of the cyclopentyl group can enhance the compound’s stability and reactivity in specific applications .
Properties
IUPAC Name |
[6-(cyclopentylamino)pyridin-2-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8,14-15H,1-2,4-5H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYNRDLKRHNRJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC(=CC=C1)NC2CCCC2)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671275 |
Source
|
Record name | [6-(Cyclopentylamino)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310383-06-2 |
Source
|
Record name | [6-(Cyclopentylamino)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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